

Alachlor-d13: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alachlor-d13**

Cat. No.: **B020859**

[Get Quote](#)

CAS Number: 1015856-63-9

This technical guide provides an in-depth overview of **Alachlor-d13**, a deuterated analog of the herbicide Alachlor. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, analytical applications, and the biochemical pathways of its non-deuterated counterpart.

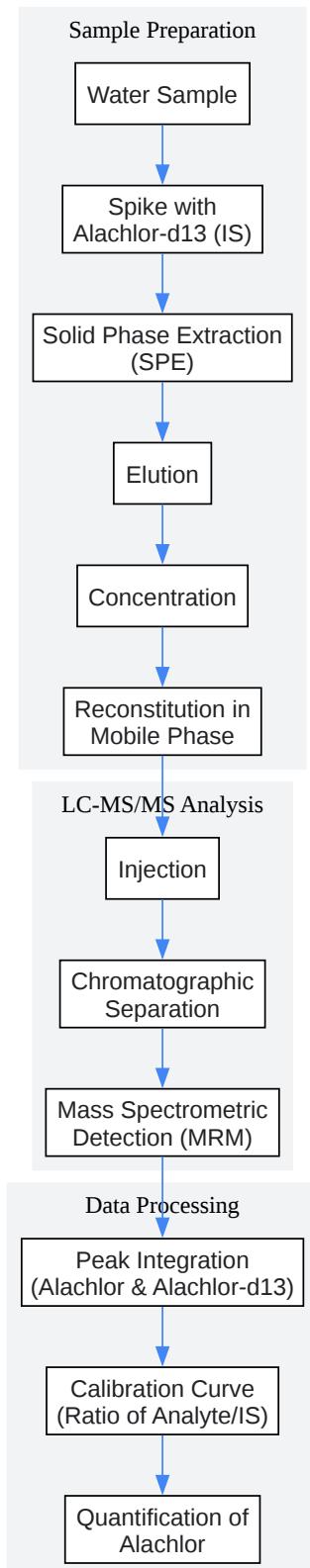
Chemical and Physical Properties

Alachlor-d13 is a synthetically modified version of Alachlor where thirteen hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Alachlor in various matrices.

Property	Value	Reference
CAS Number	1015856-63-9	
Molecular Formula	<chem>C14H7D13CINO2</chem>	
Molecular Weight	282.85 g/mol	
Appearance	Colorless solid	
Melting Point	40-41 °C	
Boiling Point	404.0 ± 45.0 °C at 760 mmHg (Predicted)	
Density	1.1 ± 0.1 g/cm³ (Predicted)	
LogP	2.92 (Predicted)	

Mechanism of Action of Alachlor

Alachlor, the non-deuterated parent compound, is a selective, systemic herbicide. Its primary mode of action involves the inhibition of key enzymes in the gibberellin biosynthetic pathway, specifically elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes. This disruption interferes with cell division and elongation in susceptible plants, ultimately leading to their death.


Caption: Mechanism of action of Alachlor.

Application as an Internal Standard

The primary application of **Alachlor-d13** is as an internal standard in analytical chemistry, particularly for the quantification of Alachlor in environmental and biological samples using chromatography-mass spectrometry techniques. Its similar chemical and physical properties to Alachlor, combined with its distinct mass, allow for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Workflow: Quantification of Alachlor using LC-MS/MS

The following diagram outlines a typical workflow for the analysis of Alachlor in a water sample using **Alachlor-d13** as an internal standard.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Alachlor analysis.

Experimental Protocols

Sample Preparation (Water Sample):

- Spiking: To a known volume of the water sample, a precise amount of **Alachlor-d13** internal standard solution is added.
- Solid Phase Extraction (SPE): The spiked sample is passed through an SPE cartridge (e.g., C18). The analytes (Alachlor and **Alachlor-d13**) are retained on the solid phase while interferences are washed away.
- Elution: The retained analytes are eluted from the SPE cartridge using a suitable organic solvent.
- Concentration: The eluate is concentrated to a small volume, typically under a gentle stream of nitrogen.
- Reconstitution: The dried extract is reconstituted in a specific volume of the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis:

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is used.
- Chromatographic Column: A C18 reversed-phase column is commonly employed for separation.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
- Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

- **Detection:** Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. Specific precursor-to-product ion transitions for both Alachlor and **Alachlor-d13** are monitored.

Quantitative Data and Method Performance

The use of an isotopic internal standard like **Alachlor-d13** significantly improves the accuracy and precision of quantitative methods. Below is a summary of typical performance data for the analysis of Alachlor in water samples by LC-MS/MS, for which **Alachlor-d13** would be a suitable internal standard.

Parameter	Typical Value
Linearity (R^2)	> 0.99
Limit of Quantification (LOQ)	0.1 - 1.0 $\mu\text{g/L}$
Recovery	85 - 115%
Precision (RSD)	< 15%

A study on the determination of Alachlor in drinking water reported recovery ranges of 67-72% at fortification levels of 1, 20, and 100 ng/mL using LC-MS/MS. Another study validating a method for various pesticides reported a limit of detection for Alachlor in soil of 0.5 ppb with accuracy greater than 80% and precision better than 4% when using a labeled internal standard.

Conclusion

Alachlor-d13 is an essential tool for researchers and analytical scientists requiring accurate and precise quantification of the herbicide Alachlor. Its use as an internal standard in modern analytical techniques like LC-MS/MS is critical for overcoming matrix effects and ensuring the reliability of environmental and biological monitoring data. Understanding the mechanism of action of the parent compound, Alachlor, provides a broader context for the significance of its detection and quantification.

- To cite this document: BenchChem. [Alachlor-d13: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b020859#what-is-the-cas-number-for-alachlor-d13>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com